molecular formula C16H14N2O5 B14128090 Benzyl 2-[(2-nitrophenyl)formamido]acetate CAS No. 150374-96-2

Benzyl 2-[(2-nitrophenyl)formamido]acetate

Cat. No.: B14128090
CAS No.: 150374-96-2
M. Wt: 314.29 g/mol
InChI Key: PEMMBVCTNHEWLV-UHFFFAOYSA-N
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Description

Benzyl 2-[(2-nitrophenyl)formamido]acetate is an ester derivative featuring a 2-nitrophenylformamido moiety linked to an acetoxy group, with the ester portion being benzyl. The ortho-nitro group on the phenyl ring introduces electron-withdrawing effects, which may influence reactivity, stability, and biological interactions. This compound is structurally related to intermediates used in pharmaceuticals, prodrugs, and photolabile protecting groups, where the benzyl ester enhances lipophilicity and enables targeted hydrolysis in biological systems .

Properties

CAS No.

150374-96-2

Molecular Formula

C16H14N2O5

Molecular Weight

314.29 g/mol

IUPAC Name

benzyl 2-[(2-nitrobenzoyl)amino]acetate

InChI

InChI=1S/C16H14N2O5/c19-15(23-11-12-6-2-1-3-7-12)10-17-16(20)13-8-4-5-9-14(13)18(21)22/h1-9H,10-11H2,(H,17,20)

InChI Key

PEMMBVCTNHEWLV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CNC(=O)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-[(2-nitrophenyl)formamido]acetate typically involves the reaction of benzyl 2-bromoacetate with 2-nitroaniline in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-[(2-nitrophenyl)formamido]acetate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic conditions.

    Oxidation: The benzyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Hydrochloric acid or sodium hydroxide.

    Oxidation: Potassium permanganate, sulfuric acid.

Major Products Formed

    Reduction: Benzyl 2-[(2-aminophenyl)formamido]acetate.

    Substitution: 2-[(2-nitrophenyl)formamido]acetic acid.

    Oxidation: Benzyl 2-[(2-nitrophenyl)formamido]acetic acid.

Scientific Research Applications

Benzyl 2-[(2-nitrophenyl)formamido]acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzyl 2-[(2-nitrophenyl)formamido]acetate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to a biological response. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Methyl 2-[(2-Iodophenyl)Formamido]Acetate (Compound 29)

Structural Differences :

  • Aromatic Substituent : Iodo (2-iodophenyl) vs. nitro (2-nitrophenyl).
  • Ester Group : Methyl vs. benzyl.

Implications :

  • Methyl esters are generally more hydrolytically stable than benzyl esters, which may limit their utility as prodrugs requiring enzymatic cleavage.
  • Synthetic Yield : Compound 29 was synthesized in 71% yield, suggesting efficient coupling compared to nitro analogs, where electron-withdrawing nitro groups may reduce reactivity .

Methyl 2-(2-Nitrobenzamido)Acetate

Structural Differences :

  • Backbone : Benzamido vs. formamido linkage.
  • Ester Group : Methyl vs. benzyl.

Implications :

  • The nitro group at the ortho position () enhances electrophilicity, similar to the target compound. However, the benzamido linkage may reduce conformational flexibility compared to the formamido group.
  • Methyl esters exhibit lower hydrolytic lability under physiological conditions, making them less suitable for applications requiring rapid ester cleavage .

(4-Butylphenyl) 2-(2-Nitrophenyl)Sulfinylacetate

Structural Differences :

  • Functional Group : Sulfinyl (-SO-) vs. formamido (-NHCO-).
  • Ester Group : 4-Butylphenyl vs. benzyl.

Implications :

  • The bulky 4-butylphenyl ester may reduce solubility in aqueous media compared to the benzyl group, impacting bioavailability .

Ethyl 2-(Benzoylamino)-2-[(E)-2-(2-Nitrophenyl)Hydrazono]Acetate

Structural Differences :

  • Functional Groups: Hydrazono (-N=N-) and benzoylamino (-NHCOC6H5) vs. formamido.

Implications :

  • The hydrazono group () introduces conjugation and tautomerism, which may affect photostability and redox properties.
  • The ethyl ester offers intermediate hydrolytic stability between methyl and benzyl esters, balancing lipophilicity and cleavage kinetics .

Bis-CNB-GABA Derivatives (e.g., Tert-Butyl 2-(2-Nitrophenyl)Acetate)

Structural Differences :

  • Ester Group : Tert-butyl vs. benzyl.
  • Application : Designed for two-photon uncaging in neuronal modulation ().

Implications :

  • Tert-butyl esters are highly stable toward hydrolysis, requiring harsh conditions (e.g., acidic cleavage), whereas benzyl esters can be cleaved under milder conditions (e.g., hydrogenolysis).
  • The nitro group in bis-CNB-GABA facilitates photolytic release of bioactive molecules, a property shared with the target compound .

Key Physicochemical and Functional Comparisons

Compound Aromatic Substituent Ester Group Key Functional Group Hydrolytic Stability Notable Applications
Benzyl 2-[(2-nitrophenyl)formamido]acetate 2-Nitrophenyl Benzyl Formamido Moderate Prodrugs, photolabile systems
Methyl 2-[(2-iodophenyl)formamido]acetate 2-Iodophenyl Methyl Formamido High Structural intermediates
Methyl 2-(2-nitrobenzamido)acetate 2-Nitrophenyl Methyl Benzamido High Synthetic intermediates
(4-Butylphenyl) 2-(2-nitrophenyl)sulfinylacetate 2-Nitrophenyl 4-Butylphenyl Sulfinyl Moderate Chiral catalysts, ligands
Bis-CNB-GABA derivatives 2-Nitrophenyl Tert-butyl Acetate ester Very High Photocaged neurotransmitters

Biological Activity

Benzyl 2-[(2-nitrophenyl)formamido]acetate is a compound of interest due to its potential biological activities, particularly in the realms of anticonvulsant and antitumor properties. This article delves into the synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies surrounding this compound.

The synthesis of this compound typically involves the reaction of benzyl acetate with 2-nitrophenyl isocyanate, leading to the formation of the desired amide. The chemical structure can be represented as follows:

C10H10N2O3 Molecular Formula \text{C}_{10}\text{H}_{10}\text{N}_{2}\text{O}_{3}\quad \text{ Molecular Formula }

Anticonvulsant Activity

Research indicates that derivatives of benzyl-substituted compounds exhibit significant anticonvulsant properties. For instance, studies on similar compounds have demonstrated effective seizure control in animal models. A notable study reported that certain benzyl derivatives showed an effective ED50 value comparable to established anticonvulsants like phenytoin .

Table 1: Anticonvulsant Activity Comparison

CompoundED50 (mg/kg)Route
This compoundTBDTBD
Phenytoin6.5i.p.
N-benzyl-2-acetamido-3-methoxypropionamide8.3i.p.

Antitumor Activity

Recent studies have also explored the antitumor potential of similar compounds. Benzyl derivatives have been shown to inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . These findings suggest that this compound may possess similar properties.

Table 2: Antitumor Activity Overview

CompoundIC50 (µM)Cancer Cell Line
This compoundTBDTBD
Quinazoline Derivative0.096MCF-7

Structure-Activity Relationships (SAR)

The SAR studies of benzyl-substituted compounds indicate that the presence of electron-withdrawing groups, such as nitro groups, enhances biological activity. The position and nature of substituents on the benzene ring significantly influence both the potency and selectivity of these compounds against various biological targets.

Case Studies

  • Anticonvulsant Studies : A study published in PubMed highlighted that specific structural modifications in benzyl derivatives led to enhanced anticonvulsant activity, suggesting that this compound could be a candidate for further investigation .
  • Antitumor Research : Another study focused on similar compounds showed promising results in inhibiting cancer cell growth, indicating potential therapeutic applications for this compound in oncology .

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